AMPK activator 4
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Overview
Description
AMPK activator 4 is a small molecule that activates AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. AMPK is a serine/threonine protein kinase that acts as a metabolic fuel sensor, regulating energy balance at the cellular level. Activation of AMPK has significant implications for metabolic disorders, including type 2 diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMPK activator 4 involves multiple steps, including the formation of a 2-hydroxybiphenyl group. This group is crucial for the compound’s selectivity and potency. The synthetic route typically involves the substitution of a 2-hydroxyphenyl group with polar-substituted cyclohexene-based probes .
Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as radiolabel kinase assays to monitor the activation potency of the compound .
Chemical Reactions Analysis
Types of Reactions: AMPK activator 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
AMPK activator 4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study metabolic pathways and energy homeostasis.
Biology: Helps in understanding cellular responses to energy stress and nutrient availability.
Medicine: Potential therapeutic agent for treating metabolic disorders such as type 2 diabetes and obesity.
Industry: Used in the development of new drugs targeting metabolic pathways
Mechanism of Action
AMPK activator 4 exerts its effects by binding to the AMPK complex, causing a conformational change that activates the enzyme. This activation involves the phosphorylation of a conserved threonine residue (Thr172) within the catalytic core of the α-subunit. The activated AMPK then phosphorylates various downstream targets, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .
Comparison with Similar Compounds
AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside): A widely used AMPK activator with both AMPK-dependent and AMPK-independent effects.
Salicylate: Activates AMPK by inhibiting the degradation of activated AMPK.
Uniqueness: AMPK activator 4 is unique in its ability to selectively activate the α2β2γ1 isoform combination of the AMPK heterotrimer complex. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(4-cyanophenyl)methoxy]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-24(2,30-22-11-7-19(25)8-12-22)23(28)27-20-9-13-21(14-10-20)29-16-18-5-3-17(15-26)4-6-18/h3-14H,16H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSMPMZJYDZMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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